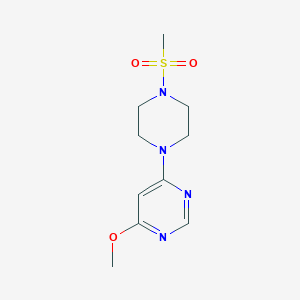

4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine

CAS No.: 260441-60-9

Cat. No.: VC11832871

Molecular Formula: C10H16N4O3S

Molecular Weight: 272.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260441-60-9 |

|---|---|

| Molecular Formula | C10H16N4O3S |

| Molecular Weight | 272.33 g/mol |

| IUPAC Name | 4-methoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C10H16N4O3S/c1-17-10-7-9(11-8-12-10)13-3-5-14(6-4-13)18(2,15)16/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | PCSDXEMCNKUGAW-UHFFFAOYSA-N |

| SMILES | COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C |

| Canonical SMILES | COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine is CHNOS, with a molecular weight of 287.34 g/mol. Key structural elements include:

-

A pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).

-

A methoxy group (-OCH) at position 6.

-

A 4-methanesulfonylpiperazine group (-N(CHCH)N-SOCH) at position 4.

The methanesulfonyl (mesyl) group enhances solubility and modulates electronic properties, while the piperazine moiety contributes to conformational flexibility and target binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine typically involves multi-step reactions:

-

Chlorination of Pyrimidine Precursors:

-

Piperazine Substitution:

-

Purification:

Key Intermediates

-

4,6-Dichloropyrimidine: A common precursor for pyrimidine derivatives .

-

1-Methanesulfonylpiperazine: Synthesized via sulfonylation of piperazine with methanesulfonyl chloride .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 129–133°C (predicted) | |

| Solubility | Soluble in DMSO, methanol; sparingly in water | |

| LogP (Partition Coefficient) | ~1.2 (estimated) | |

| pKa | ~-3.4 (sulfonamide group) |

Biological Activity and Applications

Kinase Inhibition

Structural analogs of this compound, such as thieno[3,2-d]pyrimidines, exhibit potent inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), making them candidates for cancer therapy . For example:

-

GDC-0941: A thieno[3,2-d]pyrimidine derivative with an IC of 3 nM against PI3Kα, demonstrating antitumor efficacy in xenograft models .

-

The methanesulfonyl group enhances binding affinity to kinase ATP pockets by forming hydrogen bonds with lysine residues .

Antibacterial and Antiviral Activity

Pyrimidine scaffolds are explored for antimicrobial applications. For instance, 4,6-dimethoxy-2-methanesulfonylpyrimidine derivatives exhibit herbicidal and antifungal properties .

Pharmacokinetics and Toxicity

-

ADME Profile:

-

Toxicity:

Industrial and Research Significance

Patent Landscape

-

CN103073505A: Describes methods for synthesizing 4,6-dichloropyrimidine intermediates .

-

WO2008070740A1: Covers thieno[3,2-d]pyrimidines as PI3K inhibitors, highlighting the therapeutic relevance of analogous structures .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume